molecular formula C16H14Cl3O5P B1665136 Aphos CAS No. 74548-80-4

Aphos

Cat. No. B1665136
CAS RN: 74548-80-4
M. Wt: 423.6 g/mol
InChI Key: RJUFATJOENABQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aphos is a neurotoxic pesticide and fungicide.

Scientific Research Applications

Generation and Applications in Suzuki-Miyaura Reactions

Aromatic amide-derived phosphanes (Aphos) have been identified as hemilabile P,O-coordinating ligands. When combined with a Pd precursor, they create a promising precatalyst system for Suzuki-Miyaura cross-coupling reactions. A focused library of Aphos ligands was constructed to optimize their structure for enhanced catalytic efficacy. This was achieved through a unique self-assisted molecular editing (SAME) process, leading to the identification of an efficient Aphos ligand for promoting room-temperature Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids under mildly basic conditions (Dai et al., 2008).

Design and Preparation of Air-Stable Aphos Ligands

Another study focused on the design and preparation of a family of air-stable amide-derived phosphine (Aphos) ligands. These ligands, engineered on simple N,N-dialkyl aryl amide scaffolds, have been used as hemilabile bidentate P,O-ligands in various Pd-catalyzed C-N and C-C bond forming reactions. The study demonstrates their effectiveness in Suzuki cross-coupling reactions of unactivated and sterically hindered aryl chlorides with arylboronic acids, establishing a relationship between Aphos structures and catalytic efficacy (Dai & Zhang, 2005).

properties

CAS RN

74548-80-4

Product Name

Aphos

Molecular Formula

C16H14Cl3O5P

Molecular Weight

423.6 g/mol

IUPAC Name

(2,2,2-trichloro-1-diphenoxyphosphorylethyl) acetate

InChI

InChI=1S/C16H14Cl3O5P/c1-12(20)22-15(16(17,18)19)25(21,23-13-8-4-2-5-9-13)24-14-10-6-3-7-11-14/h2-11,15H,1H3

InChI Key

RJUFATJOENABQE-UHFFFAOYSA-N

SMILES

CC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Canonical SMILES

CC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aphos

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aphos
Reactant of Route 2
Reactant of Route 2
Aphos
Reactant of Route 3
Aphos
Reactant of Route 4
Reactant of Route 4
Aphos
Reactant of Route 5
Reactant of Route 5
Aphos
Reactant of Route 6
Aphos

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.